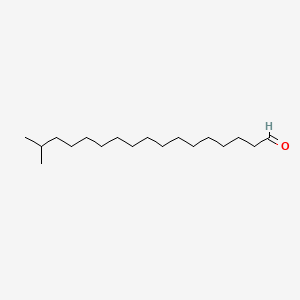

Isooctadecan-1-al

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61497-47-0 |

|---|---|

Molecular Formula |

C18H36O |

Molecular Weight |

268.5 g/mol |

IUPAC Name |

16-methylheptadecanal |

InChI |

InChI=1S/C18H36O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h17-18H,3-16H2,1-2H3 |

InChI Key |

TVKFVQITCQGSIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

Isooctadecan-1-al: A Technical Overview of Physical Properties and Metabolic Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Isooctadecan-1-al (CAS No. 61497-47-0), also known as 16-methylheptadecanal. Due to a scarcity of experimentally determined data for this specific long-chain branched aldehyde, this document summarizes computationally predicted properties and outlines the general experimental protocols for determining the key physical characteristics of aldehydes. Furthermore, it contextualizes the potential biological relevance of this compound by illustrating the broader metabolic pathways in which long-chain aldehydes participate.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O | PubChem |

| Molecular Weight | 268.5 g/mol | PubChem |

| XLogP3-AA (LogP) | 7.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 15 | PubChem |

| Exact Mass | 268.276615 g/mol | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the primary physical properties of long-chain aldehydes like this compound.

Melting Point Determination

The melting point of a solid aldehyde can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely ground sample of the purified aldehyde is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination

For liquid aldehydes, the boiling point is a key physical constant.

Methodology:

-

A small volume of the liquid aldehyde is placed in a test tube or a specialized boiling point apparatus.

-

The sample is heated, and the temperature is monitored with a calibrated thermometer.

-

The boiling point is recorded as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, characterized by a steady stream of bubbles and constant temperature.

Density Determination

The density of a liquid aldehyde can be determined using a pycnometer or a digital density meter.

Methodology (Pycnometer):

-

The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.

-

The pycnometer is filled with the liquid aldehyde, and its mass is measured again.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and measuring the mass.

-

The density of the aldehyde is calculated by dividing the mass of the aldehyde by the volume of the pycnometer.

Solubility Determination

The solubility of an aldehyde in various solvents is determined through direct observation.

Methodology:

-

A small, measured amount of the aldehyde is added to a specific volume of a solvent (e.g., water, ethanol, acetone) in a test tube.

-

The mixture is agitated vigorously at a controlled temperature.

-

The solubility is determined by visual inspection. If the aldehyde dissolves completely, it is considered soluble. If it remains as a separate phase, it is insoluble. The degree of solubility can be quantified by determining the maximum mass of the aldehyde that can dissolve in a given volume of the solvent.

Biological Context and Metabolic Pathways

Branched long-chain aldehydes, such as this compound, are part of a larger class of molecules with known biological relevance. They are recognized as important flavor compounds in various foods and are involved in diverse metabolic pathways in mammals and other organisms.[1] Long-chain aliphatic aldehydes can be generated through several enzymatic reactions, including the microsomal oxidation of long-chain alcohols and the peroxisomal α-oxidation of 3-methyl-branched fatty acids.[2] These aldehydes can then be further metabolized, often through oxidation to their corresponding carboxylic acids.

The following diagram illustrates a generalized overview of the metabolic pathways involving long-chain aldehydes.

Caption: Generalized metabolic pathways involving long-chain aldehydes.

This in-depth guide provides the available technical information on the physical properties of this compound and the standard methods for their experimental determination. While specific data for this compound remains elusive, the provided context on the biological relevance of long-chain aldehydes offers a framework for understanding its potential roles in biological systems. Further experimental investigation is necessary to fully characterize the physical and biological properties of this compound.

References

Chemical structure and formula of 16-methylheptadecanal.

Technical Whitepaper: 16-Methylheptadecanal

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This document provides a comprehensive technical overview of 16-methylheptadecanal, a long-chain branched aldehyde. While specific experimental data for this compound is not extensively available in public literature, this whitepaper deduces its chemical properties and outlines detailed, generalized experimental protocols for its synthesis and characterization based on established principles of organic chemistry and data from structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in the synthesis and application of this and similar long-chain aliphatic aldehydes.

Chemical Structure and Formula

16-Methylheptadecanal is a saturated fatty aldehyde characterized by a seventeen-carbon (heptadecanal) backbone with a methyl group located at the 16th carbon position. The aldehyde functional group (-CHO) is positioned at the terminus of the carbon chain (C1).

-

Molecular Formula: C₁₈H₃₆O

-

IUPAC Name: 16-Methylheptadecanal

-

Structure:

The presence of the iso-propyl group at the penultimate carbon (C16) introduces branching, which can influence the molecule's physical properties, such as its melting and boiling points, and its reactivity compared to its linear isomer, stearaldehyde.

Physicochemical Properties

Direct experimental data for 16-methylheptadecanal is scarce. However, its physicochemical properties can be estimated based on trends observed in similar long-chain aldehydes and related branched alkanes. The following table summarizes these estimated values.

| Property | Estimated Value | Notes |

| Molecular Weight | 268.49 g/mol | Calculated from the molecular formula (C₁₈H₃₆O). |

| Boiling Point | 330-340 °C at 760 mmHg | Estimated based on the boiling point of related C18 compounds and the effect of branching, which typically lowers the boiling point compared to linear isomers. |

| Melting Point | 35-40 °C | Fatty aldehydes of this chain length are often solids at room temperature. Branching can disrupt crystal packing, leading to a lower melting point. |

| Density | ~0.83 g/cm³ at 25 °C | Estimated based on the density of similar long-chain aldehydes. |

| Solubility | Insoluble in water; Soluble in organic solvents. | Expected to be soluble in nonpolar solvents like hexane and diethyl ether, and in polar organic solvents like ethanol and acetone. |

| Appearance | White to off-white waxy solid or colorless liquid. | Dependent on the ambient temperature relative to its melting point. |

Experimental Protocols

Synthesis of 16-Methylheptadecanal

A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols. The following protocol details a generalized procedure for the synthesis of 16-methylheptadecanal from its corresponding alcohol, 16-methylheptadecan-1-ol.

Reaction Scheme:

Materials and Reagents:

-

16-Methylheptadecan-1-ol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 16-methylheptadecan-1-ol in anhydrous DCM.

-

Oxidation:

-

Using PCC: Slowly add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the solution at room temperature. The reaction mixture will turn into a dark brown slurry.

-

Using DMP: Alternatively, add Dess-Martin periodinane (DMP) (approximately 1.2 equivalents) to the solution at 0 °C and allow the reaction to warm to room temperature.

-

-

Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Work-up:

-

For PCC: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.

-

For DMP: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir until the layers are clear.

-

-

Extraction: If an aqueous work-up was performed, separate the organic layer. Extract the aqueous layer with DCM or diethyl ether. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude aldehyde by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain pure 16-methylheptadecanal.

Characterization of 16-Methylheptadecanal

The structure and purity of the synthesized 16-methylheptadecanal can be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃):

-

A characteristic singlet or triplet for the aldehydic proton is expected around δ 9.7 ppm.

-

A multiplet around δ 2.4 ppm corresponds to the two protons on the carbon alpha to the carbonyl group.

-

A complex multiplet in the region of δ 1.2-1.6 ppm will represent the methylene protons of the long alkyl chain.

-

A doublet around δ 0.8-0.9 ppm will correspond to the two methyl groups of the iso-propyl moiety at the C16 position.

-

-

¹³C NMR (in CDCl₃):

-

The carbonyl carbon of the aldehyde will appear as a distinct peak around δ 202 ppm.

-

The alpha-carbon to the carbonyl group will be observed around δ 44 ppm.

-

The carbons of the long methylene chain will resonate in the range of δ 22-32 ppm.

-

The carbons of the terminal iso-propyl group will appear at the higher field end of the spectrum.

-

2. Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 268.49. Common fragmentation patterns for long-chain aldehydes include the loss of water (M-18), an ethyl group (M-29), and a propyl group (M-43), as well as characteristic alpha-cleavage.

3. Infrared (IR) Spectroscopy:

-

A strong absorption band characteristic of the C=O stretch of an aldehyde will be present around 1720-1740 cm⁻¹.

-

Two medium absorption bands corresponding to the C-H stretch of the aldehyde proton will be observed near 2720 cm⁻¹ and 2820 cm⁻¹.

-

Strong absorption bands in the region of 2850-2960 cm⁻¹ will correspond to the C-H stretching of the long alkyl chain.

Logical Relationships and Visualizations

The following diagram illustrates the key structural components of 16-methylheptadecanal.

Caption: Structural components of 16-methylheptadecanal.

Conclusion

This whitepaper provides a detailed theoretical and practical guide to 16-methylheptadecanal for a scientific audience. While direct experimental data is limited, the provided information on its structure, estimated properties, and detailed protocols for its synthesis and characterization serves as a robust starting point for researchers. The methodologies outlined are based on well-established chemical principles and can be adapted for the synthesis and study of other long-chain branched aldehydes. This information is intended to facilitate further research into the applications of 16-methylheptadecanal in various fields, including drug development and materials science.

The Enigmatic Presence of 16-Methylheptadecanal in the Biological Realm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Methylheptadecanal, a saturated branched-chain aldehyde, represents a molecule of interest at the intersection of chemical ecology and biochemistry. While direct evidence for its natural occurrence remains sparse in publicly accessible scientific literature, its structural characteristics suggest a potential role as a semiochemical, particularly as an insect pheromone. This technical guide consolidates the current, albeit limited, knowledge and provides a comprehensive framework for its study, drawing parallels from structurally similar and more extensively researched methyl-branched aldehydes. We will delve into hypothetical biosynthetic pathways, detail established experimental protocols for the identification and quantification of analogous compounds, and present quantitative data from related molecules to serve as a benchmark for future research.

Introduction: The Scarcity of Direct Evidence

An extensive review of scientific databases reveals a significant gap in our understanding of the natural occurrence of 16-methylheptadecanal. Unlike its corresponding fatty acid, 16-methylheptadecanoic acid, which has been identified in various organisms and investigated for its bioactive properties, the aldehyde form remains largely uncharacterized in nature. This guide, therefore, adopts a comparative and predictive approach, leveraging the wealth of information available for other branched-chain aldehydes that function as critical signaling molecules in the biological world, primarily within the insect kingdom.

Hypothetical Biosynthesis of 16-Methylheptadecanal

The biosynthesis of long-chain aldehydes in insects is intricately linked to fatty acid metabolism.[1][2] It is hypothesized that 16-methylheptadecanal would originate from its corresponding fatty acid, 16-methylheptadecanoic acid. The proposed pathway would involve the following key steps:

-

Fatty Acid Synthesis: The biosynthesis would likely initiate with a branched-chain starter unit, such as isobutyryl-CoA or 2-methylbutyryl-CoA, followed by chain elongation through the fatty acid synthase (FAS) complex.

-

Reduction to Alcohol: The resulting 16-methylheptadecanoic acid, likely in its acyl-CoA form, would be reduced to the corresponding alcohol, 16-methylheptadecanol, by a fatty acyl-CoA reductase (FAR).

-

Oxidation to Aldehyde: The final step would involve the oxidation of the alcohol to the aldehyde, 16-methylheptadecanal, a reaction often catalyzed by an alcohol oxidase or dehydrogenase.[1]

Figure 1: Hypothetical biosynthetic pathway of 16-methylheptadecanal.

Branched-Chain Aldehydes in Nature: A Tabular Summary

While data for 16-methylheptadecanal is unavailable, numerous other methyl-branched aldehydes have been identified as insect pheromones. These compounds play crucial roles in chemical communication, including mate attraction and aggregation.[3][4] The following table summarizes some examples of naturally occurring branched-chain aldehydes in insects.

| Compound Name | Chemical Formula | Insect Species | Function |

| 4-Methyl-3-heptanone | C8H16O | Myrmica ants | Alarm Pheromone |

| 14-Methyl-8-hexadecenal | C17H32O | Trogoderma beetles | Sex Pheromone |

| 12-Methyltetradecanal | C15H30O | Stored-product moths | Sex Pheromone |

| 3,7-Dimethyloctanal | C10H20O | Various insects | Trail/Alarm Pheromone |

Experimental Protocols for the Study of Branched-Chain Aldehydes

The investigation of novel volatile compounds like 16-methylheptadecanal from biological sources requires a systematic and sensitive analytical approach. The following protocols are standard in the field of chemical ecology for the extraction, identification, and quantification of insect pheromones.[5][6][7]

Extraction of Volatiles

-

Solvent Extraction: This method involves the direct extraction of pheromone glands or whole organisms with a non-polar solvent such as hexane or dichloromethane.

-

Dissect the putative pheromone gland or use the whole organism.

-

Immerse the tissue in a small volume (e.g., 100 µL) of high-purity hexane for a defined period (e.g., 30 minutes).

-

Carefully remove the tissue and concentrate the solvent extract under a gentle stream of nitrogen if necessary.

-

Store the extract at low temperatures (e.g., -20°C) in a sealed vial prior to analysis.

-

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to adsorb volatile compounds from the headspace of a sample.

-

Place the organism or pheromone gland in a sealed vial.

-

Expose the SPME fiber to the headspace for a predetermined time (e.g., 1-24 hours) to allow for the adsorption of volatiles.

-

Retract the fiber and introduce it directly into the injection port of a gas chromatograph for thermal desorption and analysis.

-

Analytical Identification and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the identification of volatile organic compounds.

-

Inject the extract or desorb the SPME fiber into a GC-MS system.

-

Separate the compounds on a capillary column with a non-polar or medium-polarity stationary phase.

-

Obtain the mass spectrum of each eluting compound.

-

Compare the obtained mass spectra and retention times with those of authentic standards for positive identification.

-

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): GC-EAD is a powerful technique used to identify biologically active compounds in a complex mixture.[6][8]

-

The effluent from the GC column is split into two streams.

-

One stream is directed to a standard detector (e.g., Flame Ionization Detector - FID), while the other is passed over an insect's antenna.

-

Simultaneously record the signals from both the FID and the antenna.

-

Peaks in the chromatogram that elicit a response from the antenna are considered biologically active and are candidates for pheromone components.

-

References

- 1. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insect pheromones - Wikipedia [en.wikipedia.org]

- 4. Alfa Chemistry: Role of Insect Pheromone in Pest Management for Agriculture | AgriTechTomorrow [agritechtomorrow.com]

- 5. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Biological Significance of Long-Chain Fatty Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain fatty aldehydes (LCFAs) are a class of lipid molecules that have long been considered mere metabolic intermediates in the conversion between fatty acids and fatty alcohols. However, a growing body of evidence reveals their crucial roles as signaling molecules and mediators in a variety of physiological and pathological processes. Generated from the enzymatic hydrolysis of ether lipids and sphingolipids, as well as through lipid peroxidation during oxidative stress, LCFAs such as hexadecanal and octadecanal are involved in cellular signaling, apoptosis, and inflammation. Their dysregulation has been implicated in the pathogenesis of several diseases, including Sjögren-Larsson syndrome, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the biological significance of LCFAs, with a focus on their sources, metabolic pathways, signaling functions, and analytical methodologies.

Introduction

Long-chain fatty aldehydes are aliphatic aldehydes with chain lengths typically ranging from 14 to 24 carbons.[1] For decades, their significance was largely confined to their role as intermediates in the fatty alcohol cycle.[1] However, recent research has illuminated their multifaceted functions as bioactive molecules that can modulate cellular behavior and contribute to disease states. This guide aims to provide an in-depth understanding of the core biological importance of LCFAs, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to aid researchers in this burgeoning field.

Sources and Metabolism of Long-Chain Fatty Aldehydes

LCFAs are generated in mammalian cells through several enzymatic and non-enzymatic pathways.

2.1. Enzymatic Production:

-

Plasmalogen and Alkylglycerolipid Catabolism: The enzymatic cleavage of the vinyl ether bond in plasmalogens by plasmalogenase or the ether bond in alkylglycerolipids by alkylglycerol monooxygenase releases LCFAs.[2]

-

Sphingolipid Metabolism: The degradation of sphingosine-1-phosphate (S1P) by S1P lyase produces trans-2-hexadecenal.[2]

2.2. Non-Enzymatic Production:

-

Lipid Peroxidation: Under conditions of oxidative stress, reactive oxygen species (ROS) can attack polyunsaturated fatty acids in cell membranes, leading to the formation of a variety of aldehydes, including LCFAs.[1]

2.3. Metabolic Fate:

The primary route for the detoxification of LCFAs is their oxidation to the corresponding fatty acids, a reaction catalyzed by fatty aldehyde dehydrogenase (FALDH) , an NAD(P)+-dependent enzyme encoded by the ALDH3A2 gene.[1][3] LCFAs can also be reduced to fatty alcohols by alcohol dehydrogenases.[1]

Quantitative Data

The concentration of LCFAs in biological systems is tightly regulated, and alterations in their levels are associated with pathological conditions.

Table 1: Serum Aldehyde Concentrations in a Human Population Study

| Aldehyde | Concentration in Participants without CVD (ng/mL, Median (Q1, Q3)) | Concentration in Participants with CVD (ng/mL, Median (Q1, Q3)) |

| Decanaldehyde | 2.8 (2.8, 2.8) | 2.8 (2.8, 2.8) |

| Heptanaldehyde | 0.5 (0.4, 0.6) | 0.5 (0.4, 0.6) |

| Hexanaldehyde | 2.1 (1.8, 2.6) | 2.0 (1.7, 2.6) |

| Nonanaldehyde | 1.9 (1.9, 3.1) | 1.9 (1.9, 2.8) |

| Octanaldehyde | 0.5 (0.5, 0.5) | 0.5 (0.5, 0.5) |

Data adapted from a study on aldehyde concentrations and cardiovascular disease (CVD). While not exclusively long-chain fatty aldehydes, this data provides context for circulating aldehyde levels.[4]

Table 2: Kinetic Parameters of Fatty Aldehyde Dehydrogenase (FALDH)

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min) |

| Decyl aldehyde | Acinetobacter sp. (Hexadecane-grown) | 5.0 | 537.0 |

| Decyl aldehyde | Acinetobacter sp. (Hexadecanol-grown) | 13.0 | 500.0 |

This table presents kinetic data for a bacterial FALDH, highlighting the enzyme's affinity for fatty aldehyde substrates. Further research is needed to establish a comprehensive kinetic profile for human FALDH with various long-chain fatty aldehydes.[3]

Table 3: Cytotoxicity of Aldehydes in Hepatoma Cell Lines

| Aldehyde | Cell Line | Cytotoxicity Endpoint | Result |

| Benzaldehyde | HTC (rat hepatoma) | Colony Forming Ability | Highly toxic |

| Benzaldehyde | Hepa 1c1c7 (mouse hepatoma) | Colony Forming Ability | Less toxic |

This table illustrates the differential cytotoxic effects of aldehydes on cell lines with varying metabolic capacities, suggesting that cellular context is critical in determining the biological impact of these molecules.[5]

Signaling Pathways of Long-Chain Fatty Aldehydes

LCFAs can act as signaling molecules, influencing key cellular processes such as apoptosis and inflammation.

4.1. JNK Signaling Pathway Activation:

LCFAs, particularly hexadecenal, have been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This pathway is a critical regulator of cell death and survival in response to cellular stress.

Caption: JNK signaling pathway activated by long-chain fatty aldehydes.

4.2. Experimental Workflow for Studying LCFA-Induced Apoptosis:

A typical workflow to investigate the pro-apoptotic effects of LCFAs involves treating cells with the aldehyde, followed by assays to measure cell viability, apoptosis, and the activation of specific signaling pathways.

Caption: Workflow for investigating LCFA-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of LCFAs. The following are protocols for key experiments cited in LCFA research.

5.1. Extraction and Quantification of Fatty Aldehydes by GC-MS

This protocol describes the extraction of lipids from cells or tissues and their subsequent derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Chloroform/Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution

-

Internal standard (e.g., heptadecanal)

-

Hexane

-

Nitrogen gas supply

-

GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

-

Lipid Extraction:

-

Homogenize tissue or cell pellets in a chloroform/methanol (2:1) solution.

-

Add 0.9% NaCl solution to induce phase separation.

-

Vortex thoroughly and centrifuge to separate the layers.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.

-

-

Derivatization:

-

Resuspend the dried lipid extract in a solution of PFBHA in a suitable buffer.

-

Add the internal standard.

-

Incubate the mixture to allow for the formation of PFB-oxime derivatives of the aldehydes.

-

-

Extraction of Derivatives:

-

Extract the PFB-oxime derivatives with hexane.

-

Wash the hexane phase with water to remove excess derivatizing reagent.

-

Dry the hexane phase under nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the dried derivatives in a small volume of hexane.

-

Inject an aliquot into the GC-MS system.

-

Use an appropriate temperature program to separate the derivatives.

-

Monitor for the characteristic ions of the PFB-oxime derivatives of the LCFAs and the internal standard for quantification.[6]

-

5.2. Colorimetric Assay for Total Aldehyde Content

This protocol provides a simple method for the quantification of total aldehydes in a sample.

Materials:

-

Colorimetric Aldehyde Assay Kit (e.g., from Sigma-Aldrich, MAK139)

-

96-well microplate

-

Microplate reader

-

Sample (e.g., cell lysate, tissue homogenate)

-

Aldehyde standard solution

Procedure:

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates in the assay buffer provided with the kit.

-

Centrifuge to remove any insoluble material.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the aldehyde standard in the assay buffer to generate a standard curve.

-

-

Assay Reaction:

-

Add the samples and standards to the wells of a 96-well plate.

-

Add the aldehyde detection reagent to each well.

-

Incubate at room temperature, protected from light, for the time specified in the kit protocol.

-

-

Measurement:

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the blank from all readings.

-

Determine the aldehyde concentration in the samples by comparing their absorbance to the standard curve.[7]

-

5.3. Western Blot for JNK Phosphorylation

This protocol details the detection of phosphorylated JNK (p-JNK), a key indicator of JNK pathway activation.

Materials:

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against phospho-JNK

-

Primary antibody against total JNK (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration using a standard protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

5.4. TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

TUNEL assay kit (e.g., from Thermo Fisher Scientific or Abcam)[10][11]

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

Terminal deoxynucleotidyl transferase (TdT)

-

Labeled dUTP (e.g., BrdUTP or fluorescently labeled)

-

Antibody against the label (if an indirect method is used)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell/Tissue Preparation:

-

Fix cells or tissue sections with a suitable fixative.

-

Permeabilize the cells to allow entry of the labeling reagents.

-

-

TUNEL Reaction:

-

Incubate the samples with a reaction mixture containing TdT and labeled dUTP. TdT will catalyze the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.

-

-

Detection:

-

If a fluorescently labeled dUTP is used, the signal can be directly visualized.

-

If a hapten-labeled dUTP (e.g., BrdUTP) is used, an additional step of incubating with a fluorescently labeled antibody against the hapten is required.

-

-

Analysis:

Conclusion

Long-chain fatty aldehydes have emerged from the shadows of intermediary metabolism to be recognized as potent signaling molecules with significant biological implications. Their involvement in critical cellular processes and their association with a range of diseases underscore the importance of continued research in this area. The methodologies and data presented in this guide are intended to provide a solid foundation for scientists and drug development professionals to explore the multifaceted roles of LCFAs and to potentially identify new therapeutic targets for diseases in which their metabolism and signaling are dysregulated. Further investigation into the precise mechanisms of LCFA action and the development of more sensitive and specific analytical tools will undoubtedly continue to expand our understanding of these fascinating lipid molecules.

References

- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty aldehyde dehydrogenases in Acinetobacter sp. strain HO1-N: role in hexadecanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. article.imrpress.com [article.imrpress.com]

- 5. Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Tips for Western Blot of Phosphorylated Protein [novusbio.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. TUNEL staining [abcam.com]

- 12. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]

- 14. Detection of Apoptosis by TUNEL Assay | Springer Nature Experiments [experiments.springernature.com]

The Uncharted Role of Isooctadecan-1-al in Insect Chemical Communication: A Technical Whitepaper

An In-depth Exploration of a Novel Compound in the Context of Arthropod Semiochemistry

For Immediate Release

[City, State] – [Date] – While the intricate world of insect chemical communication has been the subject of extensive research, the specific role of the long-chain branched aldehyde, isooctadecan-1-al (also known as 16-methylheptadecanal), remains largely uncharted territory. Despite a comprehensive review of current scientific literature, there is a notable absence of published research detailing the involvement of this compound as a pheromone, kairomone, or allomone in any insect species. This technical guide synthesizes the existing knowledge on long-chain and branched aldehydes in insect communication to provide a foundational framework for future research into the potential role of this novel compound.

Introduction to Insect Chemical Communication and Aldehydes

Insects rely heavily on a sophisticated chemical language to navigate their environment, locate mates, find food, and avoid predators. These chemical signals, or semiochemicals, are broadly classified based on the nature of the interaction they mediate. Pheromones facilitate communication within a species, allomones benefit the emitter by affecting a receiver of a different species, and kairomones benefit the receiver.

Long-chain aldehydes are a significant class of compounds utilized in these chemical dialogues. Derived from fatty acid metabolism or the oxidative cleavage of cuticular hydrocarbons, these volatile molecules are components of sex pheromones, aggregation signals, and defensive secretions across various insect orders. Their structural diversity, including variations in chain length, degree of saturation, and branching, contributes to the specificity of chemical signals.

The Chemical Profile of this compound

This compound is a saturated aldehyde with the chemical formula C₁₈H₃₆O. Its structure features a seventeen-carbon chain with a methyl group at the 16th position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 16-methylheptadecanal |

| Molecular Formula | C₁₈H₃₆O |

| Molecular Weight | 268.49 g/mol |

| Boiling Point | Not available |

| CAS Number | 10493-43-3 |

Data sourced from chemical databases. No experimental data on its specific role in insect communication is currently available.

Potential Roles and Hypotheses for this compound in Insect Communication

Given the prevalence of long-chain and branched aldehydes in insect pheromone blends, several hypotheses can be formulated regarding the potential role of this compound:

-

Component of a Pheromone Blend: It may act as a minor or major component of a multi-chemical sex, aggregation, or trail pheromone. The branched nature of the molecule could contribute to the species-specificity of the signal.

-

Kairomonal Cue: For predatory or parasitic insects, this compound could be a volatile cue emanating from a host species, indicating its presence and suitability.

-

Biosynthetic Precursor or Metabolite: It could be an intermediate in the biosynthesis of other semiochemicals or a breakdown product of larger cuticular hydrocarbons.

Methodologies for Investigating the Role of this compound

To elucidate the potential function of this compound in insect chemical communication, a multi-faceted experimental approach is required. The following protocols are standard in the field of chemical ecology.

Chemical Analysis

Objective: To identify the presence of this compound in insect-derived samples.

Protocol:

-

Sample Collection: Volatiles from insects can be collected via aeration (trapping airborne compounds) or solvent extraction of whole bodies, specific glands, or cuticular surfaces.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Extracts are analyzed by GC-MS to separate and identify the chemical constituents. The mass spectrum of this compound would be compared against a synthetic standard for positive identification.

-

Synthesis of Standard: A pure sample of this compound would need to be synthesized for use as a reference in analytical and bioassay experiments.

Diagram 1: General Workflow for Chemical Identification

Caption: Workflow for identifying volatile compounds from insects.

Electrophysiology

Objective: To determine if insect antennae can detect this compound.

Protocol:

-

Electroantennography (EAG): An insect antenna is mounted between two electrodes, and a puff of air containing the synthetic this compound is passed over it. The resulting electrical potential change across the antenna is measured. A significant response indicates detection.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique couples the separation power of GC with the sensitivity of the insect antenna. The effluent from the GC column is split, with one part going to a standard detector and the other to an antennal preparation. This allows for the identification of biologically active compounds within a complex mixture.

Diagram 2: Experimental Setup for GC-EAD

Caption: Schematic of a Gas Chromatography-Electroantennographic Detection system.

Behavioral Assays

Objective: To assess the behavioral response of insects to this compound.

Protocol:

-

Olfactometer Bioassays: A Y-tube or four-arm olfactometer can be used to test the preference of an insect for an airstream carrying the synthetic compound versus a control (solvent only).

-

Wind Tunnel Experiments: This allows for the observation of upwind flight behavior towards a point source of the chemical, mimicking a natural plume.

-

Field Trapping: Traps baited with synthetic this compound (alone or in combination with other compounds) can be deployed in the field to determine if it is attractive to any insect species.

Diagram 3: Logic of a Y-Tube Olfactometer Assay

Caption: Decision-making process in a Y-tube olfactometer.

Conclusion and Future Directions

The role of this compound in insect chemical communication is a significant knowledge gap. While no direct evidence currently exists for its function, the established importance of structurally similar aldehydes in insect semiochemistry strongly suggests that it is a promising candidate for future research.

The methodologies outlined in this guide provide a clear roadmap for researchers to investigate the presence and function of this compound in various insect species. Such studies will not only contribute to our fundamental understanding of chemical ecology but could also have practical applications in the development of novel pest management strategies that are highly specific and environmentally benign. It is imperative that the scientific community undertakes the exploratory work necessary to uncover the potential roles of this and other novel compounds in the complex chemical world of insects.

Potential Applications of 16-Methylheptadecanal in Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty aldehydes (BCFAs) are emerging as significant players in the complex landscape of lipidomics. While research has historically focused on their corresponding fatty acids, the aldehyde counterparts are gaining recognition for their roles in cellular signaling and as biomarkers of metabolic processes. This technical guide explores the potential applications of a specific BCFA, 16-methylheptadecanal, in the field of lipidomics. Although direct research on 16-methylheptadecanal is limited, its structural similarity to other well-characterized branched-chain lipids, such as the intermediates of phytanic acid metabolism, allows for informed hypotheses regarding its metabolic fate and analytical detection. This document provides a comprehensive overview of the theoretical metabolic pathways involving 16-methylheptadecanal, detailed experimental protocols for its analysis, and a discussion of its potential as a biomarker and therapeutic target.

Introduction to Branched-Chain Fatty Aldehydes

Fatty aldehydes are a class of lipids characterized by a hydrocarbon chain terminating in an aldehyde functional group. They can be saturated or unsaturated, and linear or branched.[1] Branched-chain fatty aldehydes, such as 16-methylheptadecanal, are of particular interest due to their involvement in specific metabolic pathways and their potential as indicators of cellular health and disease.[2] Unlike their straight-chain counterparts, the methyl branching in BCFAs can influence their physical properties, metabolic processing, and biological activity.[3]

16-Methylheptadecanal is an iso-branched-chain fatty aldehyde. Its corresponding fatty acid, 16-methylheptadecanoic acid (isostearic acid), is found in various biological systems.[4][5] It is hypothesized that 16-methylheptadecanal is a transient intermediate in the alpha-oxidation of 16-methylheptadecanoic acid, a pathway necessary for the metabolism of fatty acids with a methyl group at the beta-carbon, which would otherwise inhibit beta-oxidation.[6][7]

Theoretical Metabolic Pathways

The metabolism of branched-chain fatty acids that cannot be directly processed through beta-oxidation typically involves an initial alpha-oxidation step.[8] This pathway is well-documented for phytanic acid, a 3-methyl branched-chain fatty acid.[8] By analogy, 16-methylheptadecanoic acid, which has a methyl group that could sterically hinder beta-oxidation depending on its position after activation to a CoA ester, is likely metabolized via a similar alpha-oxidation pathway.

The proposed metabolic pathway for 16-methylheptadecanoic acid, leading to the formation and subsequent conversion of 16-methylheptadecanal, is as follows:

-

Activation: 16-Methylheptadecanoic acid is activated to its coenzyme A (CoA) ester, 16-methylheptadecanoyl-CoA.

-

Hydroxylation: 16-Methylheptadecanoyl-CoA is hydroxylated at the alpha-carbon to yield 2-hydroxy-16-methylheptadecanoyl-CoA.

-

Lyase Reaction: 2-Hydroxy-16-methylheptadecanoyl-CoA is cleaved by a lyase, yielding 16-methylheptadecanal and formyl-CoA.

-

Dehydrogenation: 16-Methylheptadecanal is then oxidized by an aldehyde dehydrogenase to its corresponding carboxylic acid, 15-methylhexadecanoic acid (anteisomargaric acid), which can then enter the beta-oxidation pathway.

This pathway is critical for cellular lipid homeostasis, and dysregulation can lead to the accumulation of branched-chain lipids, which has been implicated in various metabolic disorders.[9]

Signaling Pathway Diagram

Caption: Proposed metabolic pathway for 16-methylheptadecanoic acid.

Potential Applications in Lipidomics

The analysis of 16-methylheptadecanal in biological samples could provide valuable insights in several areas of research and drug development.

Biomarker of Metabolic Disease

The accumulation of branched-chain fatty acids is a hallmark of several inherited metabolic disorders, such as Refsum disease, which is caused by a deficiency in phytanoyl-CoA hydroxylase.[8] If 16-methylheptadecanal is indeed an intermediate in the alpha-oxidation of iso-fatty acids, its detection and quantification could serve as a biomarker for disorders related to this pathway. Elevated levels of 16-methylheptadecanal might indicate a bottleneck in the alpha-oxidation process, potentially pointing to a specific enzyme deficiency.

Indicator of Oxidative Stress

Fatty aldehydes can be generated non-enzymatically through the peroxidation of lipids, a process exacerbated by oxidative stress.[1] The presence of 16-methylheptadecanal in tissues or biofluids, especially if it deviates from baseline levels, could be an indicator of ongoing oxidative damage to cellular membranes containing branched-chain fatty acids.

Target for Drug Development

Enzymes involved in the alpha-oxidation pathway could be potential targets for therapeutic intervention. For instance, in diseases characterized by the accumulation of harmful branched-chain fatty acids, enhancing the activity of the enzymes that process these lipids could be a viable therapeutic strategy. Conversely, in some cancers that may rely on fatty acid oxidation for energy, inhibiting these pathways could be beneficial. The ability to measure 16-methylheptadecanal would be crucial for assessing the efficacy of drugs targeting this pathway.

Experimental Protocols

The detection and quantification of fatty aldehydes in biological matrices present analytical challenges due to their reactivity and relatively low abundance. Derivatization is often required to improve their stability and ionization efficiency for mass spectrometry.

Sample Preparation and Lipid Extraction

A standard protocol for the extraction of lipids from biological samples (e.g., plasma, tissues) is the Folch or Bligh-Dyer method.

Materials:

-

Biological sample (e.g., 100 µL plasma or 50 mg tissue homogenate)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., d7-pristanal or a commercially available deuterated aldehyde standard)

Procedure:

-

To the sample, add the internal standard.

-

Add a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

Derivatization for GC-MS Analysis

For gas chromatography-mass spectrometry (GC-MS), fatty aldehydes are commonly derivatized to O-(2,3,4,5,6-pentafluorobenzyl) oximes (PFB oximes) to enhance their volatility and detection by electron capture negative ionization.[10]

Materials:

-

Dried lipid extract

-

PFBHA hydrochloride solution (10 mg/mL in pyridine)

-

Hexane

Procedure:

-

Reconstitute the dried lipid extract in a small volume of hexane.

-

Add the PFBHA solution and incubate at 60°C for 30 minutes.

-

After cooling, add hexane and water, and vortex.

-

Collect the upper hexane layer containing the PFB oxime derivatives.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for lipid analysis (e.g., DB-5ms).

Typical GC-MS Parameters:

| Parameter | Value |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium |

| Oven Program | Start at 100°C, ramp to 300°C |

| Ionization Mode | Electron Capture Negative Ionization (ECNI) |

| Monitored Ions | Based on the expected m/z of the PFB oxime derivative of 16-methylheptadecanal and the internal standard. |

Derivatization for LC-MS/MS Analysis

For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization with reagents that introduce a permanent positive or negative charge can significantly improve ionization efficiency.[11][12] 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes.[11]

Materials:

-

Dried lipid extract

-

DNPH solution (in acetonitrile/phosphoric acid)

-

Acetonitrile

-

Water with 0.1% formic acid

Procedure:

-

Reconstitute the dried lipid extract in acetonitrile.

-

Add the DNPH solution and incubate.

-

The reaction mixture can be directly injected or further purified by solid-phase extraction.

LC-MS/MS Analysis

Instrumentation:

-

High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Sciex QTRAP system).

-

Reversed-phase C18 column.

Typical LC-MS/MS Parameters:

| Parameter | Value |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 50% to 100% B |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Precursor and product ions for the DNPH derivative of 16-methylheptadecanal and the internal standard. |

Experimental Workflow Diagram

References

- 1. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidized Fatty Acids as Inter-Kingdom Signaling Molecules [mdpi.com]

- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for 16-Methylheptadecanoic acid (HMDB0031066) [hmdb.ca]

- 5. 16-Methylheptadecanoic Acid | C18H36O2 | CID 21859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 7. What is the alpha oxidation of fatty acids? - ECHEMI [echemi.com]

- 8. byjus.com [byjus.com]

- 9. gmcsurat.edu.in [gmcsurat.edu.in]

- 10. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Isooctadecan-1-al: Commercial Sourcing, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctadecan-1-al, systematically known as 16-methylheptadecanal (CAS No. 61497-47-0), is a branched-chain, long-chain fatty aldehyde.[1] While the broader class of fatty aldehydes is recognized for its role in cellular signaling and metabolism, specific research and commercial availability of high-purity this compound is limited. This guide provides a summary of the currently available information on commercial suppliers, general experimental protocols applicable to its analysis, and an overview of the biological pathways in which similar long-chain fatty aldehydes are known to participate.

Commercial Suppliers of this compound

The commercial availability of high-purity this compound is not widespread, and detailed specifications from suppliers are often not publicly listed. Researchers are advised to contact the identified potential suppliers directly to inquire about purity, availability, and to request a certificate of analysis.

| Supplier | Contact Information | Notes |

| Angene International Limited | Website: --INVALID-LINK-- | Listed as a supplier in chemical buyers' guides. Specific purity and availability need to be confirmed. |

| CHEMOS GmbH & Co. KG | Website: --INVALID-LINK-- | Listed as a supplier in chemical buyers' guides. Specific purity and availability need to be confirmed. |

Note: The information presented in this table is based on listings in chemical supply directories. Direct confirmation of product availability and purity specifications is essential.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C18H36O | PubChem[1] |

| Molecular Weight | 268.5 g/mol | PubChem[1] |

| IUPAC Name | 16-methylheptadecanal | PubChem[1] |

| CAS Number | 61497-47-0 | PubChem[1] |

Experimental Protocols

General Handling and Storage of Long-Chain Aldehydes

Long-chain aldehydes are susceptible to oxidation and polymerization.[2] Proper handling and storage are crucial to maintain their integrity.

-

Storage: It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C) to minimize degradation.[3] Containers should be tightly sealed and protected from light.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood.[3] Due to the potential for reactivity, contact with strong oxidizing and reducing agents should be avoided.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty aldehydes.[4][5][6] The following is a general protocol that can be adapted for this compound.

Objective: To separate and identify this compound in a sample.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column)

-

Helium (carrier gas)

-

Sample containing this compound

-

Appropriate solvent (e.g., hexane or dichloromethane)

-

Syringe for sample injection

Procedure:

-

Sample Preparation: Dissolve the sample containing this compound in a suitable solvent to a known concentration. If the aldehyde is present in a complex matrix, a prior extraction and purification step may be necessary.[7]

-

GC-MS Instrument Setup:

-

Set the injector temperature (e.g., 250°C).

-

Set the oven temperature program. A typical program might start at a lower temperature (e.g., 90°C), ramp up to a higher temperature (e.g., 260°C) to elute the aldehyde, and then hold for a period to ensure all components have eluted.[8] The exact parameters will need to be optimized for the specific instrument and column.

-

Set the carrier gas flow rate (e.g., 1 mL/min).

-

Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-400).

-

-

Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

-

Data Acquisition: Acquire the data as the sample runs through the GC-MS system.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity of the peak by analyzing its mass spectrum. Look for the molecular ion (M+) and characteristic fragmentation patterns of long-chain aldehydes.[7]

-

Biological Context and Signaling Pathways

Long-chain fatty aldehydes are involved in various biological processes, acting as signaling molecules and intermediates in metabolic pathways.[9][10] They can be generated through several enzymatic and non-enzymatic routes within the cell.[11][12] An accumulation of fatty aldehydes can lead to cellular stress, while their regulated production is crucial for normal physiological functions.[13]

Below is a generalized diagram illustrating the metabolic sources and potential signaling roles of fatty aldehydes.

Caption: Generalized metabolic pathways for the generation and fate of long-chain fatty aldehydes.

This diagram illustrates that long-chain fatty aldehydes, such as this compound, can be synthesized from various lipid precursors. Once formed, they can be either detoxified through oxidation or participate in cellular signaling and potentially form adducts with macromolecules.

Conclusion

This compound is a long-chain fatty aldehyde with limited readily available commercial and scientific information. Researchers interested in this compound should be prepared to directly engage with chemical suppliers to ascertain purity and availability. The experimental protocols and biological context provided in this guide, based on the broader class of long-chain fatty aldehydes, offer a foundational framework for initiating research with this compound. Further investigation is needed to fully elucidate the specific properties and biological functions of this particular branched-chain aldehyde.

References

- 1. This compound | C18H36O | CID 6454209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]

- 3. wcu.edu [wcu.edu]

- 4. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectrometry of fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 8. Fatty aldehydes analysis | Cyberlipid [cyberlipid.gerli.com]

- 9. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Navigating the Unseen: A Technical Guide to the Safe Handling of Isooctadecan-1-al

Executive Summary

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Isooctadecan-1-al. Due to the limited availability of specific data for this compound, this guide extrapolates information from closely related long-chain aldehydes. The information presented herein covers hazard identification, exposure controls, personal protection, and emergency procedures. All quantitative data is summarized in tables for clarity, and key experimental and logical workflows are visualized using diagrams.

Hazard Identification and Classification

Based on data from analogous C16 and C18 aldehydes, this compound is anticipated to be classified as follows under the Globally Harmonized System (GHS):

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the detailed handling protocols.

Physical and Chemical Properties

The following table summarizes the known or predicted physical and chemical properties of long-chain aldehydes relevant to safety and handling.

| Property | Value (for representative long-chain aldehydes) | Reference |

| Appearance | White to off-white solid or crystalline powder. | [3] |

| Odor | Faint, fatty, or waxy odor. | |

| Boiling Point | Not determined for this compound. | |

| Melting Point | Expected to be a solid at room temperature. | |

| Flash Point | Not determined. Likely combustible. | |

| Solubility | Insoluble in water. Soluble in organic solvents. | [4] |

Experimental Protocols

Detailed experimental protocols for determining the safety parameters of this compound are not available. However, standardized OECD (Organisation for Economic Co-operation and Development) test guidelines are typically employed for chemical hazard assessment.

Determination of Skin Irritation/Corrosion (OECD 404):

-

Test System: Typically, the albino rabbit is used.

-

Procedure: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin and covered with a gauze patch.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Determination of Acute Eye Irritation/Corrosion (OECD 405):

-

Test System: The albino rabbit is the standard model.

-

Procedure: A small, measured amount of the substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined at regular intervals (1, 24, 48, and 72 hours) for signs of corneal opacity, iritis, conjunctival redness, and chemosis.

-

Classification: The substance is classified based on the severity and persistence of the observed eye lesions.

Handling and Storage

Personal Protective Equipment (PPE)

The following diagram outlines the necessary personal protective equipment when handling this compound.

Caption: Recommended Personal Protective Equipment for handling this compound.

Safe Handling and Storage Procedures

A logical workflow for the safe handling and storage of this compound is presented below.

Caption: Workflow for the safe handling and storage of this compound.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [5] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. | [5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: Combustible solid. May produce carbon monoxide and carbon dioxide upon combustion.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the general properties of long-chain aldehydes.

-

Acute Toxicity: Expected to have low acute toxicity via oral, dermal, and inhalation routes.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

-

Respiratory or Skin Sensitization: Not classified as a sensitizer based on available data for similar compounds.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: Not classified as a carcinogen.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory tract irritation.[1][2]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: Not considered an aspiration hazard due to its physical state (solid).

The potential signaling pathway for aldehyde-induced irritation is depicted below.

Caption: Putative signaling pathway for aldehyde-induced skin and eye irritation.

Disposal Considerations

Dispose of this compound and its waste in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service. Do not allow this chemical to enter the environment.

Conclusion

While specific safety data for this compound is lacking, a conservative approach based on the known hazards of similar long-chain aldehydes is prudent. Researchers and professionals must adhere to the handling, storage, and personal protective equipment guidelines outlined in this document to minimize the risk of exposure and ensure a safe working environment. Further toxicological studies on this compound are warranted to establish a definitive safety profile.

References

Spectral data for 16-methylheptadecanal (NMR, IR, Mass Spec).

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the predicted spectral data for 16-methylheptadecanal, a long-chain branched aldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted values based on established principles of NMR, IR, and Mass Spectrometry. It also outlines generalized experimental protocols for acquiring such data.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For an aliphatic aldehyde like 16-methylheptadecanal, the key diagnostic peaks are associated with the carbonyl (C=O) and aldehydic (C-H) bonds.

Table 1: Predicted IR Absorption Bands for 16-methylheptadecanal

| Frequency Range (cm⁻¹) | Bond Vibration | Intensity | Notes |

| 2955-2850 | C-H stretch (alkane CH₂, CH₃) | Strong | Characteristic of the long alkyl chain. |

| 2830-2695 | C-H stretch (aldehyde) | Medium, two bands | A distinctive peak around 2720 cm⁻¹ is a strong indicator of an aldehyde.[1][2] |

| 1740-1720 | C=O stretch (aldehyde) | Strong | The strong absorption in this region is characteristic of a saturated aliphatic aldehyde.[1][2][3] |

| 1470-1450 | C-H bend (CH₂) | Medium | Scissoring and bending vibrations of the methylene groups. |

| 1385-1365 | C-H bend (CH₃) | Medium | Characteristic bending for the terminal methyl groups. |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

In the ¹H NMR spectrum of 16-methylheptadecanal, the aldehydic proton is highly deshielded and appears far downfield.[2][4] The protons along the alkyl chain will have chemical shifts typical for alkanes, with those closer to the carbonyl group being slightly more deshielded.

Table 2: Predicted ¹H NMR Chemical Shifts for 16-methylheptadecanal

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-1 (-CHO) | 9.76 | Triplet | The aldehydic proton is deshielded by the electronegative oxygen and will be split by the two adjacent H-2 protons.[4] |

| H-2 (-CH₂CHO) | 2.42 | Triplet of doublets | These protons are alpha to the carbonyl group and will be split by H-1 and H-3. |

| H-3 to H-15 (-(CH₂)₁₃-) | 1.25-1.63 | Multiplet | Protons of the long methylene chain, appearing as a complex multiplet. |

| H-16 (-CH(CH₃)₂) | 1.55 | Nonet | This proton is split by the adjacent H-15 and the six protons of the two methyl groups. |

| H-17, H-18 (-CH(CH₃)₂) | 0.85 | Doublet | The two terminal methyl groups are equivalent and are split by H-16. |

The ¹³C NMR spectrum will show a distinct peak for the carbonyl carbon at the low-field end of the spectrum.[4] The other carbons of the alkyl chain will appear in the upfield region.

Table 3: Predicted ¹³C NMR Chemical Shifts for 16-methylheptadecanal

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (-CHO) | 202.7 | The carbonyl carbon is highly deshielded.[4] |

| C-2 (-CH₂CHO) | 43.9 | The alpha-carbon is deshielded by the carbonyl group. |

| C-3 to C-14 (-(CH₂)₁₂-) | 22.1-31.9 | Carbons of the long methylene chain. |

| C-15 | 39.2 | Methylene carbon adjacent to the isopropyl group. |

| C-16 (-CH(CH₃)₂) | 27.9 | Methine carbon of the isopropyl group. |

| C-17, C-18 (-CH(CH₃)₂) | 22.6 | The two terminal methyl carbons are equivalent. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For long-chain aldehydes, characteristic fragmentation includes alpha-cleavage and McLafferty rearrangement.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 16-methylheptadecanal

| m/z | Proposed Fragment | Fragmentation Pathway |

| 268 | [M]⁺ | Molecular Ion |

| 267 | [M-H]⁺ | Loss of the aldehydic proton.[4] |

| 253 | [M-CH₃]⁺ | Loss of a terminal methyl group. |

| 225 | [M-C₃H₇]⁺ | Loss of the isopropyl group. |

| 44 | [C₂H₄O]⁺ | McLafferty rearrangement product. |

| 43, 57, 71... | [CₙH₂ₙ₊₁]⁺ | Alkyl fragments from cleavage along the chain. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

-

Sample Preparation: Dissolve approximately 5-10 mg of 16-methylheptadecanal in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid IR cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty salt plates or the solvent-filled cell.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an appropriate ionization source (e.g., Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS).

-

Data Acquisition:

-

GC-MS (with EI): The sample is injected into the GC, where it is vaporized and separated. The separated components enter the mass spectrometer, are ionized by a 70 eV electron beam, and the resulting fragments are analyzed.

-

LC-MS (with ESI): The sample is injected into the LC for separation and then introduced into the ESI source, where it is ionized.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 16-methylheptadecanal.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [app.jove.com]

Methodological & Application

Synthesis methods for 16-methylheptadecanal for research purposes.

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Methylheptadecanal is a branched-chain saturated aldehyde that may serve as a valuable building block or intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science research. Its specific substitution pattern offers a unique lipophilic tail that can be incorporated into various molecular scaffolds to modulate their biological activity or physical properties. This document provides a detailed protocol for a plausible multi-step synthesis of 16-methylheptadecanal, designed for research and development purposes. The outlined synthetic strategy involves a Wittig reaction to construct the carbon skeleton, followed by a hydroboration-oxidation to install a terminal alcohol, and a final oxidation to yield the target aldehyde.

Proposed Synthetic Pathway

The synthesis of 16-methylheptadecanal can be achieved through a three-step process starting from commercially available materials. The key steps are:

-

Wittig Reaction: Formation of 16-methylheptadec-1-ene from isobutyraldehyde and a C15-phosphonium ylide.

-

Hydroboration-Oxidation: Conversion of the terminal alkene, 16-methylheptadec-1-ene, to the primary alcohol, 16-methylheptadecan-1-ol.

-

Oxidation: Selective oxidation of the primary alcohol to the desired aldehyde, 16-methylheptadecanal.

Quantitative Data Summary

The following tables summarize the expected quantitative data for each step of the synthesis, based on analogous reactions reported in the literature.

Table 1: Wittig Reaction of Isobutyraldehyde and (14-Carboxytetradecyl)triphenylphosphonium Bromide

| Parameter | Value | Reference |

| Reactant 1 | Isobutyraldehyde | N/A |

| Reactant 2 | (14-Carboxytetradecyl)triphenylphosphonium Bromide | N/A |

| Base | n-Butyllithium | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | -78 °C to Room Temperature | [1] |

| Reaction Time | 12 hours | [1] |

| Typical Yield | 80-90% | [1] |

Table 2: Hydroboration-Oxidation of 16-Methylheptadec-1-ene

| Parameter | Value | Reference |

| Reactant | 16-Methylheptadec-1-ene | N/A |

| Reagent 1 | Borane-tetrahydrofuran complex (BH3·THF) | [2][3] |

| Reagent 2 | Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2) | [2][3] |

| Solvent | Tetrahydrofuran (THF) | [2][3] |

| Reaction Temperature | 0 °C to Room Temperature | [2][3] |

| Reaction Time | 4-6 hours | [2][3] |

| Typical Yield | 85-95% | [2][3] |

Table 3: Oxidation of 16-Methylheptadecan-1-ol to 16-Methylheptadecanal